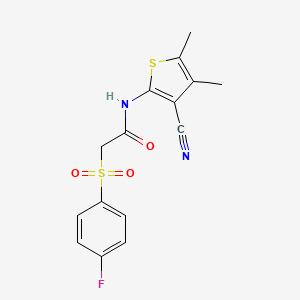

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with cyano and dimethyl groups, coupled with a 4-fluorobenzenesulfonylacetamide side chain.

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S2/c1-9-10(2)22-15(13(9)7-17)18-14(19)8-23(20,21)12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUAPTSXQMNQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a thiophene ring substituted with a cyano group and an acetamide moiety attached to a 4-fluorobenzenesulfonyl group. This unique configuration is believed to contribute to its biological activity.

Molecular Formula

- Molecular Formula : C15H14FNO3S

- Molecular Weight : 305.34 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity.

- DNA Binding : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular proliferation.

- Cell Cycle Modulation : It may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or reduced proliferation.

Antitumor Activity

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Assay Type | Notes |

|---|---|---|---|

| A549 | 6.26 | 2D Cell Culture | High cytotoxicity observed |

| HCC827 | 6.48 | 2D Cell Culture | Comparable activity to standard drugs |

| NCI-H358 | 20.46 | 3D Cell Culture | Reduced efficacy in 3D models |

| MRC-5 | >50 | Normal Fibroblast | Low toxicity at tested concentrations |

These results indicate that while the compound exhibits significant cytotoxicity against lung cancer cell lines, it also affects normal cells, suggesting a need for further optimization to enhance selectivity.

Antimicrobial Activity

In addition to antitumor effects, the compound has been tested for antimicrobial properties against common pathogens:

| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| S. cerevisiae | 12 | 100 |

These findings suggest that this compound possesses notable antimicrobial activity, particularly against S. aureus.

Case Studies

- Study on Lung Cancer Cells : In vitro studies using A549 and HCC827 cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to assess effectiveness.

- Antimicrobial Screening : A separate study focused on the antimicrobial properties of the compound revealed its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Analysis

The compound shares key structural motifs with other acetamide derivatives, including:

- Cyano groups: Present in both the target compound and insecticidal analogs like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (compound 2). The cyano group enhances insecticidal activity by stabilizing molecular interactions or acting as a hydrogen bond acceptor .

- Sulfonyl substituents : The 4-fluorobenzenesulfonyl group distinguishes it from derivatives like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (compound 47), which features a benzo[d]thiazole-sulfonyl group linked to antimicrobial activity . Fluorine’s electronegativity may improve metabolic stability compared to bulkier halogens (e.g., bromine in 2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide) .

- Heterocyclic cores: The 3-cyano-4,5-dimethylthiophen-2-yl group contrasts with pyridine (compound 2) or quinazoline (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) moieties in other analogs. Thiophene’s lower basicity compared to pyridine may alter binding kinetics in biological targets .

Pharmacological Activity Comparisons

Insecticidal Activity

- Compound 2 (pyridine-based): Exhibits higher insecticidal activity against cowpea aphids (LC₅₀ = 0.8 µg/mL) than acetamiprid (LC₅₀ = 1.2 µg/mL), attributed to its open-chain structure and cyano group .

Antimicrobial and Antifungal Activity

- Compounds 47–50 (benzo[d]thiazole-sulfonyl derivatives): Show gram-positive bacterial and fungal inhibition. The target compound’s 4-fluorobenzenesulfonyl group lacks the thiazole ring but retains electron-withdrawing properties, suggesting possible antimicrobial utility .

Anticancer Activity

Structure-Activity Relationship (SAR) Insights

- Cyano groups: Critical for insecticidal activity; removal (e.g., cyclized compound 3) reduces potency .

- Sulfonyl substituents : Fluorinated aryl groups enhance stability and bioavailability compared to bulkier halogens (e.g., bromine) .

- Heterocyclic cores : Pyridine and thiophene derivatives differ in electronic properties, influencing target selectivity.

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide with high yield and purity?

The synthesis involves multi-step reactions starting from thiophene derivatives and 4-fluorobenzenesulfonyl precursors. Key steps include nucleophilic substitution and sulfonamide bond formation. Solvent selection (e.g., dimethylformamide or dichloromethane), catalysts (e.g., triethylamine), and temperature control (40–60°C) are critical for optimizing yield . Purification via recrystallization or chromatography ensures >95% purity. Reaction monitoring using TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and electronic environments, particularly for the fluorobenzenesulfonyl and cyano groups . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation . Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

Begin with in vitro assays targeting disease-relevant enzymes (e.g., kinases, cyclooxygenases) due to the compound’s sulfonamide and electron-withdrawing groups, which enhance target affinity . Cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing (MIC assays) are standard. Dose-response curves (1–100 µM) help determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically resolved?

Discrepancies may arise from poor bioavailability or metabolic instability. Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models . Modify the compound’s solubility (e.g., via prodrug strategies) if low aqueous solubility (e.g., 2.9 µg/mL at pH 7.4) limits in vivo efficacy . Comparative metabolomics can identify degradation products .

Q. What strategies are used to elucidate the compound’s mechanism of action, particularly its enzyme or receptor targets?

Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR kinase, leveraging the sulfonyl group’s electrophilicity . Validate predictions with surface plasmon resonance (SPR) for binding kinetics or enzyme inhibition assays (e.g., fluorogenic substrates). CRISPR-Cas9 knockout models can confirm target relevance .

Q. How do electron-withdrawing groups (e.g., cyano, sulfonyl) influence the compound’s reactivity and target interactions?

The cyano group enhances electrophilicity at the thiophene ring, facilitating nucleophilic attacks in covalent inhibitor mechanisms . The 4-fluorobenzenesulfonyl moiety improves metabolic stability and hydrogen-bonding capacity with enzymatic active sites. Structure-activity relationship (SAR) studies via substituent variation (e.g., replacing F with Cl) quantify these effects .

Q. What computational methods predict pharmacokinetic properties, and how do they align with experimental data?

Tools like SwissADME predict LogP (lipophilicity), solubility, and permeability (e.g., Blood-Brain Barrier penetration). Molecular dynamics simulations assess stability in biological membranes. Experimental validation includes Caco-2 cell assays for absorption and microsomal stability tests . Discrepancies may arise from unaccounted protein binding or active transport .

Q. How can derivative design improve selectivity and reduce off-target effects?

Introduce steric hindrance (e.g., bulkier substituents on the thiophene ring) to minimize off-target binding. Isothermal titration calorimetry (ITC) quantifies binding specificity. Parallel synthesis of analogs with varied sulfonyl or cyano substituents enables SAR-driven optimization . In silico toxicity screening (e.g., ProTox-II) prioritizes candidates with reduced hepatotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.